molecular formula C9H10ClN3O3 B8546324 4-(5-Chloro-3-nitropyridin-2-yl)morpholine

4-(5-Chloro-3-nitropyridin-2-yl)morpholine

Cat. No.: B8546324
M. Wt: 243.65 g/mol
InChI Key: CGFZLWAWBCVWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-3-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H10ClN3O3 and its molecular weight is 243.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-(5-chloro-3-nitropyridin-2-yl)morpholine

InChI

InChI=1S/C9H10ClN3O3/c10-7-5-8(13(14)15)9(11-6-7)12-1-3-16-4-2-12/h5-6H,1-4H2

InChI Key

CGFZLWAWBCVWRI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-chloro-2-fluoro-3-nitropyridine (5 g, 28 mmol) in THF (40 mL) was added morpholine (4 mL, 42 mmol). The reaction was stirred at 0° C. for ten min, at rt for 1 h, and refluxed for four h. The reaction was then cooled to rt, taken up in EtOAc, and washed with satd aq. sodium bicarbonate and brine. The organic layer was dried (magnesium sulfate) and concentrated, affording 4-(5-chloro-3-nitropyridin-2-yl)morpholine as a yellow oil. Mass Spectrum (ESI) m/e=244.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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